6-Phenyl-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-a]phthalazine
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Overview
Description
4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine is a heterocyclic compound that features a triazole ring fused with a phthalazine ring and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity, which allows for diverse chemical interactions.
Preparation Methods
The synthesis of 4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 4-chloro-1-phthalazinyl-arylhydrazones via C–H dehydrogenative cyclization using silver (I) salt . This method yields the desired triazolo[3,4-a]phthalazine derivatives efficiently. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and reaction time.
Chemical Reactions Analysis
4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-{6-Phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}pyridine include:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Phthalazine-based aryl/heteroarylhydrazones: Used in the synthesis of various bioactive compounds.
Properties
Molecular Formula |
C20H13N5 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-phenyl-3-pyridin-4-yl-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C20H13N5/c1-2-6-14(7-3-1)18-16-8-4-5-9-17(16)20-23-22-19(25(20)24-18)15-10-12-21-13-11-15/h1-13H |
InChI Key |
NHWJHOXZLQDTMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3C4=CC=CC=C42)C5=CC=NC=C5 |
Origin of Product |
United States |
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